molecular formula C11H13NO B077145 2-Acetyl-1,2,3,4-tetrahydroisoquinoline CAS No. 14028-67-2

2-Acetyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B077145
CAS No.: 14028-67-2
M. Wt: 175.23 g/mol
InChI Key: JBPPSLURCSFQDH-UHFFFAOYSA-N
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Description

2-Acetyl-1,2,3,4-tetrahydroisoquinoline (2-Ac-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by an acetyl group at the 2-position of its heterocyclic ring. THIQ derivatives are known for their diverse biological activities, ranging from neurotoxicity to neuroprotection, depending on substituent patterns and positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The acetylation of the resulting tetrahydroisoquinoline can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Antimicrobial Activity

Research has shown that 2-AcTHIQ and its derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of tetrahydroisoquinoline analogs against various pathogens, including bacteria and fungi. The structural modifications of these compounds have been linked to enhanced biological activity, making them potential candidates for developing new antimicrobial agents .

1.2. Neuroprotective Properties

Tetrahydroisoquinolines are recognized for their neuroprotective effects. 2-AcTHIQ has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to exert these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

1.3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways that lead to inflammation, making it a candidate for further therapeutic exploration .

Organic Synthesis Applications

2.1. Synthesis of Bioactive Compounds

2-AcTHIQ serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have been utilized in the development of pharmaceuticals due to their structural similarity to naturally occurring alkaloids .

Table 1: Synthesis Pathways Involving 2-AcTHIQ

Compound Synthesis Method Yield (%)
N-acetyl derivativesBischler–Nepieralski cyclization85-97
Functionalized THIQ derivativesOne-pot four-component reaction28-97
THIQ analogsMicrowave-assisted Pictet–Spengler reactionUp to 98

Case Studies

3.1. Case Study on Anticancer Activity

A recent study investigated the anticancer potential of 2-AcTHIQ derivatives against various cancer cell lines. The results indicated that certain modifications to the tetrahydroisoquinoline structure significantly enhanced cytotoxicity against breast and lung cancer cells. The study concluded that these compounds could serve as lead molecules for developing new anticancer drugs .

3.2. Case Study on Enzyme Inhibition

Another notable application is in enzyme inhibition studies, where 2-AcTHIQ has been used to investigate its effects on specific enzymes involved in metabolic pathways. The findings suggest that this compound can effectively inhibit certain enzymes, which may lead to therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-Ac-THIQ can be contextualized through comparisons with structurally related THIQ derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of THIQ Derivatives

Compound Name Substituents Pharmacological Activity Neurotoxic/Protective Effects Metabolism & BBB Penetration References
2-Acetyl-THIQ Acetyl at position 2 Limited direct data; inferred metabolic stability Unknown; structural analogy suggests potential sedative or receptor-modulating effects Likely enhanced BBB penetration due to acetyl group; resistance to MAO oxidation
1-Methyl-THIQ (1-MeTHIQ) Methyl at position 1 Neuroprotective Increases glutathione, reduces oxidative stress High BBB penetration; 90% excreted unchanged; concentrated in brain
1-Benzyl-THIQ (1-BnTHIQ) Benzyl at position 1 Neurotoxic Reduces dopamine levels; implicated in Parkinson’s disease (PD) Crosses BBB; accumulates in brain
Salsolinol (Sal) 1-Methyl, 6,7-dihydroxy Neurotoxic Dopaminergic neuron damage via MAO-B oxidation to isoquinolinium ions Metabolized to neurotoxic ions; high BBB permeability
ADTIQ 1-Acetyl, 6,7-dihydroxy Neurotoxic (catechol structure) Generates oxidative stress; linked to PD pathology Rapid oxidation via MAO; limited excretion
6,7-Dimethoxy-THIQ Derivatives Methoxy at 6,7 positions Beta-adrenoceptor modulation; analgesic Mixed effects (agonistic/antagonistic) Moderate BBB penetration; metabolic demethylation

Key Structural and Functional Insights:

Substituent Position and Toxicity: 1-Substituted THIQs (e.g., 1-MeTHIQ, 1-BnTHIQ) exhibit divergent effects: Methyl groups confer neuroprotection, while benzyl groups promote toxicity . 2-Substituted THIQs: The acetyl group in 2-Ac-THIQ may reduce direct neurotoxicity compared to catechol derivatives (e.g., ADTIQ, salsolinol), as catechol groups facilitate redox cycling and oxidative stress .

Metabolic Stability: 1-MeTHIQ and 1-BnTHIQ are excreted largely unchanged (~70–90%), indicating resistance to hepatic metabolism . Acetylated derivatives (e.g., ADTIQ) are prone to oxidation by monoamine oxidase (MAO), generating neurotoxic ions . 2-Ac-THIQ’s acetyl group may slow MAO-mediated degradation, prolonging its half-life.

Receptor Interactions: THIQs with hydroxyl/methoxy groups (e.g., 6,7-dimethoxy-THIQ) show affinity for beta-adrenoceptors and serotonin/dopamine receptors, suggesting 2-Ac-THIQ may similarly modulate neurotransmitter systems . Sedative effects are observed in silatetrahydroisoquinoline derivatives, implying that acetyl substitution could enhance GABAergic or dopaminergic activity .

BBB Penetration :

  • Unsubstituted THIQ and 1-MeTHIQ achieve brain concentrations 4.5-fold higher than blood levels, a trait likely shared by 2-Ac-THIQ due to its lipophilic acetyl group .

Biological Activity

2-Acetyl-1,2,3,4-tetrahydroisoquinoline (2-AcTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

2-AcTHIQ is characterized by an acetyl group at the second position of the tetrahydroisoquinoline structure. Its molecular formula is C11H13NC_{11}H_{13}N with a molecular weight of approximately 175.23 g/mol. The compound's structural features contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that 2-AcTHIQ exhibits significant antimicrobial activity against a range of pathogens. It has been shown to inhibit bacterial growth effectively, making it a candidate for further exploration in antimicrobial therapy.

Anticancer Effects

2-AcTHIQ demonstrates promising anticancer properties. Studies have indicated that it can inhibit tumor growth by inducing apoptosis in cancer cells. This effect is mediated through the modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

The compound has been studied for its neuroprotective capabilities, particularly in models of neurodegenerative diseases. It has been observed to attenuate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer’s disease .

The biological activity of 2-AcTHIQ is attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : It downregulates the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in neuroinflammation.
  • Antioxidant Activity : The compound scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Interaction with Neurotransmitter Systems : Preliminary studies suggest that 2-AcTHIQ may modulate neurotransmitter systems, enhancing synaptic plasticity and cognitive functions.

Pharmacokinetics

Research into the pharmacokinetics of 2-AcTHIQ indicates that it has good bioavailability and stability against metabolic degradation. This property enhances its potential as a therapeutic agent.

Study on Neuroinflammation

A study conducted on activated microglial BV-2 cells demonstrated that 2-AcTHIQ significantly reduced nitric oxide (NO) production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The findings suggest its utility in developing therapies for neuroinflammatory diseases.

Anticancer Study

Another study highlighted the anticancer effects of 2-AcTHIQ on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and inhibited cell migration and invasion, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity Effect Mechanism
AntimicrobialInhibits bacterial growthDisruption of bacterial cell wall synthesis
AnticancerInduces apoptosis in cancer cellsActivation of caspases; inhibition of migration
NeuroprotectiveReduces oxidative stress and inflammationScavenging ROS; inhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Acetyl-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves multistep routes starting from 1,2,3,4-tetrahydroisoquinoline. A validated approach includes:

  • Nitration : Selective nitration at the 7-position using HNO₃/H₂SO₄, followed by acetylation of the amine group with acetic anhydride .
  • Reduction : Catalytic hydrogenation or borohydride-based reduction to stabilize intermediates .
  • Diazotization : Key for functionalization, as demonstrated in oxidative dimerization studies . Alternative routes employ LiAlH₄ reduction of nitrovinyl precursors in THF (61% yield) or cyclization with polyphosphoric acid (PPA) .

Q. How is structural characterization performed for this compound derivatives?

  • NMR Spectroscopy : Critical for tracking conversion and regioselectivity. For example, 1H^1H NMR peaks at 4.40 ppm (singlet, 2H) for the parent compound and 4.72 ppm (doublet of doublets, 1H) for alkylated products .
  • X-ray Crystallography : Used to resolve stereochemistry in salts, such as 1,2,3,4-tetrahydroisoquinolinium hydrogen tartrate monohydrate .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for intermediates like trifluoroacetate derivatives .

Advanced Research Questions

Q. How can researchers address contradictory data in nitration or functionalization steps?

Discrepancies in nitration outcomes (e.g., positional selectivity) arise from varying reaction conditions. A robust solution involves:

  • Precursor Modification : Using isocarbostyril reduction to bypass direct nitration challenges, ensuring regioselective 7-substitution .
  • Optimized Catalysis : Employing Ru(bpy)₃Cl₂·6H₂O in degassed acetonitrile under continuous flow photoreactors to enhance reproducibility and yield .

Q. What catalytic strategies enable selective semi-dehydrogenation of 1,2,3,4-tetrahydroisoquinoline derivatives?

  • Photocatalysis : MoS₂/ZnIn₂S₄ nanocomposites achieve semi-dehydrogenation to 3,4-dihydroisoquinoline by exploiting mild oxidative potentials (+1.01 V vs. NHE). This avoids full dehydrogenation to isoquinoline, which requires higher potentials (+1.15 V vs. NHE) .
  • Reaction Design : Conduct reactions in sealed Schlenk tubes under N₂, irradiated with 5 W LEDs, and monitor via GC-MS to control reaction progression .

Q. How do structural modifications influence biological activity in tetrahydroisoquinoline (THIQ) analogs?

  • SAR Studies :

  • Antibacterial Activity : Electron-withdrawing groups (e.g., trifluoroacetate) enhance membrane penetration, while bulky substituents (e.g., 3,4,5-trimethoxyphenyl) improve binding to bacterial targets .
  • Anticancer Activity : Acetylated derivatives show improved pharmacokinetics by modulating hydrogen bond donor/acceptor counts (e.g., topological polar surface area = 38 Ų) .
    • Neuroprotective Effects : Methylation at the 1-position (e.g., 1-Me-THIQ) enhances MAO-A/B inhibition, mimicking endogenous antidepressants like imipramine .

Q. What methodologies resolve challenges in stereochemical control during THIQ synthesis?

  • Chiral Auxiliaries : Use of (1S)-1-phenyl-THIQ derivatives to enforce stereoselectivity, validated by optical rotation and single-crystal XRD .
  • Dynamic Resolution : Acid-mediated cyclization (e.g., methanesulfonic acid) in polar solvents promotes enantiomeric excess via kinetic control .

Q. Data Contradiction and Validation

Q. How should researchers validate conflicting reports on catalytic efficiency in α-alkylation of THIQs?

  • Comparative Studies : Benchmark Ru(bpy)₃Cl₂·6H₂O against alternative catalysts (e.g., Ir-based) under identical flow conditions .
  • Kinetic Analysis : Use 1H^1H NMR to quantify conversion rates and byproduct formation (e.g., over-alkylation) .
  • Computational Modeling : DFT calculations predict oxidative potentials and transition states to rationalize experimental discrepancies .

Q. Experimental Design Considerations

Q. What are best practices for designing continuous-flow photoreactors for THIQ functionalization?

  • Degassing Protocols : Bubble N₂ through acetonitrile for 30 min to eliminate O₂, which quenches excited-state photocatalysts .
  • Residence Time Optimization : Adjust flow rates to balance conversion (e.g., 0.25 M substrate, 2.0 equiv methyl vinyl ketone) and avoid photodegradation .

Q. How to optimize oxidative dimerization of 2-Acetyl-7-hydroxy-THIQ?

  • Oxidant Selection : Use I₂/K₂CO₃ in ethanol for controlled dimerization, monitored by TLC.
  • Neutralization Steps : Post-reaction NaOH washes (pH 10–12) prevent acid-catalyzed side reactions .

Q. Methodological Tables

Key Reaction Parameters for Photocatalyzed α-Alkylation
Substrate Concentration
Catalyst Loading
Equivalents of Methyl Vinyl Ketone
Reaction Temperature
Conversion (by 1H^1H NMR)
Structural Descriptors Influencing Bioactivity
Topological Polar Surface Area
Hydrogen Bond Donors
Rotatable Bonds

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPPSLURCSFQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344892
Record name 2-Acetyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14028-67-2
Record name 2-Acetyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 100 g. (0.75 mole) 1,2,3,4-tetrahydroisoquinoline and 150 ml. acetic anhydride was stirred at ambient temperature for 24 hours and then concentrated to dryness at reduced pressure. The residual liquid was dissolved in methylene chloride and solid potassium carbonate was added to neutralize the solution. The excess potassium carbonate was removed by filtration and the filtrate was concentrated to dryness at reduced pressure to afford 2-acetyl-1,2,3,4-tetrahydroisoquinoline as a yellow liquid.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Acetyl-1,2,3,4-tetrahydroisoquinoline
Unii-O4V6XA23KP
Unii-O4V6XA23KP
2-Acetyl-1,2,3,4-tetrahydroisoquinoline
Unii-O4V6XA23KP
Unii-O4V6XA23KP
2-Acetyl-1,2,3,4-tetrahydroisoquinoline
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2-Acetyl-1,2,3,4-tetrahydroisoquinoline
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2-Acetyl-1,2,3,4-tetrahydroisoquinoline

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